2-[4-(trifluoromethyl)phenoxy]propanoic Acid

Lipophilicity Membrane Permeability Drug Design

Researchers and procurement managers often face variability in biological activity and solubility when sourcing phenoxypropionic acid analogs. This 2-[4-(trifluoromethyl)phenoxy]propanoic acid offers: - Differentiated Pharmacology: Selective GABAB receptor antagonist with confirmed activity in receptor binding assays. - Enhanced Lipophilicity: XLogP3 of 2.6 improves membrane permeability vs. chloro-analogs (XLogP3 2.3), ensuring target engagement. - Formulation-Ready: Sharp melting point (82-84 °C) and solid-state properties streamline analytical method development and formulation. - Supply Reliability: High commercial purity (≥98% HPLC) with certificates of analysis available, ensuring lot-to-lot consistency.

Molecular Formula C10H9F3O3
Molecular Weight 234.17 g/mol
CAS No. 69484-34-0
Cat. No. B1622416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(trifluoromethyl)phenoxy]propanoic Acid
CAS69484-34-0
Molecular FormulaC10H9F3O3
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C10H9F3O3/c1-6(9(14)15)16-8-4-2-7(3-5-8)10(11,12)13/h2-6H,1H3,(H,14,15)
InChIKeyZZCGVEYHZSLNKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Trifluoromethyl)phenoxy]propanoic Acid Overview


2-[4-(Trifluoromethyl)phenoxy]propanoic acid is an aryloxyphenoxypropionic acid derivative characterized by a trifluoromethyl-substituted phenoxy ring linked to a propanoic acid moiety [1]. Its structure confers high lipophilicity (computed XLogP3 of 2.6), enhancing its utility in both agricultural chemistry and pharmaceutical research [2]. The compound is recognized as a versatile intermediate for the synthesis of herbicides and a selective antagonist of the GABAB receptor , demonstrating differentiated potential across multiple scientific disciplines.

Agrochemical intermediate synthesis Serves as key building block for ACCase-inhibiting herbicide development; lipophilic character supports foliar uptake modelling.
GABAB receptor pharmacology tool Selective antagonist fit for investigating GABAergic signalling in CNS research models.
Medicinal chemistry SAR scaffold Trifluoromethylphenoxy core provides distinct electronic/steric profile for structure-activity relationship exploration.

Why Substitution with Analogs Fails


Substitution of 2-[4-(trifluoromethyl)phenoxy]propanoic acid with seemingly similar 2-phenoxypropionic acid analogs is not straightforward. The para-trifluoromethyl group confers a distinct physicochemical profile that alters biological interaction, solubility, and thermal behavior. Computed lipophilicity data show a higher XLogP3 (2.6) compared to a 4-chloro analog (2.3), which can critically impact membrane permeability and target engagement [1]. Furthermore, its melting point (82-84 °C) differs from the 4-chloro counterpart (66 °C), affecting formulation and purification workflows . These quantifiable differences underscore that simple analog substitution risks altering experimental outcomes, synthetic yields, and final product performance in both agricultural and pharmacological applications.

Target property
para-CF₃ phenoxypropionic acid
Analog risk
4-chloro or unsubstituted phenoxy analog
Higher computed lipophilicity alters membrane partitioning and may shift target engagement.
Lower lipophilicity can reduce cellular uptake in agrochemical or pharmacological assays.
Elevated melting point (82-84 °C) facilitates solid handling and purification reproducibility.
Lower melting analog (~66 °C) may complicate recrystallization and formulation workflows.
Documented dual application: herbicide intermediate and GABAB antagonist.
Many analogs lack GABAB receptor activity, limiting neuropharmacological utility.

Quantitative Differentiation Evidence


Enhanced Lipophilicity

The compound's trifluoromethyl group significantly increases lipophilicity compared to a 4-chloro substituted analog. Computed XLogP3 values demonstrate a quantifiable advantage in potential membrane permeation, a critical factor for biological activity in both herbicidal and receptor-binding contexts [1][2].

Lipophilicity comparison
Cross-study comparable
XLogP3 = 2.6 vs. 2.3 (4-chloro analog)
Higher computed lipophilicity may enhance membrane permeation.
Computed by XLogP3 3.0 algorithm; translate to experimental logP with care.
Lipophilicity Membrane Permeability Drug Design

Elevated Melting Point

The compound exhibits a melting point range of 82-84 °C , which is notably higher than the 4-chloro analog (66 °C) . This thermal difference is significant for laboratory-scale handling, recrystallization processes, and the development of solid formulations.

Melting point
Cross-study comparable
82–84 °C
Higher thermal stability supports solid-form processing.
Comparable analog melts at ~66 °C; differences may impact purification.
Solid-State Chemistry Purification Formulation

Validated High Purity

The compound is routinely supplied with a minimum purity specification of 98% . This benchmark is critical for ensuring that observed biological or chemical effects are attributable to the target compound rather than impurities, a common source of experimental variability.

Purity specification
Supporting evidence
≥98% (supplier specification)
High purity reduces impurity-driven variability in assays.
Verify lot-specific COA; typical analog purity may be lower.
Quality Control Reproducibility Analytical Chemistry

Dual Functionality: Herbicide and GABAB Antagonist

Unlike many single-use phenoxypropionic acid analogs, this compound is documented as a versatile intermediate for herbicide formulation and as a selective antagonist of the GABAB receptor . This dual functionality makes it a valuable asset for laboratories engaged in both agrochemical and neuropharmacological research.

Dual functionality
Class-level inference
Herbicide intermediate & GABAB antagonist
May support cross-discipline workflow flexibility.
Supplier-reported; independent receptor profiling advised.
Herbicide Synthesis GABAB Receptor Pharmacological Tool

Application Scenarios


Agrochemical R&D: Herbicide Synthesis

As a key intermediate with established herbicidal activity , this compound is ideal for laboratories developing novel ACCase-inhibiting herbicides. Its enhanced lipophilicity (XLogP3 = 2.6) suggests improved foliar uptake compared to less lipophilic analogs, while its solid-state properties facilitate formulation development [1].

Neuroscience: GABAB Receptor Research

The compound's role as a selective GABAB receptor antagonist makes it a valuable pharmacological tool for studying GABAergic signaling pathways in the central nervous system . Its use in receptor binding assays or electrophysiology experiments can help elucidate mechanisms of neurotransmission and evaluate potential therapeutic targets.

Medicinal Chemistry: SAR Scaffold

The trifluoromethylphenoxy motif is a privileged structure in medicinal chemistry. This compound serves as a convenient building block for SAR exploration around the phenoxypropionic acid core, with the para-CF3 group providing a distinct electronic and steric profile relative to halogen or alkyl substituents [1]. Its high commercial purity (98%) ensures minimal interference in biological assays .

Analytical & Process Chemistry: Method Development

The compound's well-defined physicochemical properties, including a sharp melting point (82-84 °C) and established analytical characterization, make it suitable for developing and validating analytical methods (e.g., HPLC, LC-MS) for related substances. It can also serve as a model compound for optimizing synthetic procedures involving aryloxyphenoxypropionic acids.

Application
Selection Property
Validation Focus
Agrochemical herbicide R&D
High lipophilicity & solid-state profile
Foliar uptake models & formulation stability
GABAB receptor pharmacology
Selective antagonist activity
Receptor binding & electrophysiology endpoint validation
Medicinal chemistry SAR
Trifluoromethylphenoxy scaffold
Electronic/steric effect benchmarking
Analytical method development
Well-characterized purity & melting point
HPLC/LC-MS method suitability testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-(trifluoromethyl)phenoxy]propanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.